5-Cyclopropyl-1,3,4-oxadiazol-2-ol
CAS No.: 1227465-66-8
Cat. No.: VC21108205
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227465-66-8 |
|---|---|
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |
| Standard InChI Key | XQEHJYQOJAPJSG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NNC(=O)O2 |
| Canonical SMILES | C1CC1C2=NNC(=O)O2 |
Introduction
Chemical Structure and Properties
5-Cyclopropyl-1,3,4-oxadiazol-2-ol features a 1,3,4-oxadiazole ring with a cyclopropyl substituent at the 5-position and a hydroxyl group at the 2-position. The compound can exist in tautomeric forms, with the alternative name 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one reflecting the keto tautomer.
Physical and Chemical Properties
The fundamental physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol are summarized in Table 1, which provides essential information for researchers interested in working with this compound.
Table 1: Physical and Chemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol
| Property | Value |
|---|---|
| CAS Number | 1227465-66-8 |
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one |
| InChI | InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |
| InChIKey | XQEHJYQOJAPJSG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NNC(=O)O2 |
| Creation Date | 2007-12-05 |
| Modification Date | 2025-02-22 |
| Hazard Classification | UN2811 Class: 6.1 Packing Group: III |
The compound is characterized by its specific molecular structure, with a molecular weight of 126.11 g/mol and a molecular formula of C5H6N2O2. The hazard classification (UN2811 Class: 6.1 Packing Group: III) indicates that it is considered toxic by transportation regulations, which is important information for handling and shipping this compound .
Structural Characteristics
The 1,3,4-oxadiazole ring in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol contains two nitrogen atoms at positions 3 and 4, and an oxygen atom at position 1. This arrangement of atoms contributes to the electronic properties of the ring, which are relevant to its potential biological activities and chemical reactivity.
The cyclopropyl substituent at position 5 is a distinctive feature of this compound. Cyclopropyl groups are known for their unique properties due to the strained three-membered ring structure, which can influence the compound's reactivity and interactions with biological targets. The 60° bond angles in the cyclopropyl ring (compared to the ideal 109.5° for sp3 hybridized carbon) create ring strain that can influence the electronic distribution and reactivity of the attached oxadiazole ring .
The hydroxyl group at position 2 of the oxadiazole ring exists in tautomeric equilibrium with the keto form, leading to the alternative names 5-cyclopropyl-3H-1,3,4-oxadiazol-2-one or 5-cyclopropyl-2,3-dihydro-1,3,4-oxadiazol-2-one. This tautomerism is an important characteristic of the compound that can affect its physical properties, chemical reactivity, and biological interactions .
Synonyms and Alternative Names
5-Cyclopropyl-1,3,4-oxadiazol-2-ol is known by several names in the scientific literature and chemical databases, reflecting its chemical structure and tautomeric forms. These synonyms are listed in Table 2.
Table 2: Synonyms and Alternative Names for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol
The variety of names reflects different nomenclature systems and the tautomeric nature of the compound, with some names emphasizing the hydroxyl form and others the keto form. This information is important for researchers searching for information about this compound in various databases and literature sources.
Biological Activities and Applications
The antimicrobial activity of oxadiazole compounds is particularly noteworthy. Research has demonstrated that compounds containing the oxadiazole ring can be effective against various bacterial strains, suggesting that 5-Cyclopropyl-1,3,4-oxadiazol-2-ol might possess similar properties. This potential antimicrobial activity could be valuable in the context of increasing antibiotic resistance, as new antimicrobial agents are urgently needed.
The enzyme inhibitory potential of 1,3,4-oxadiazol-2(3H)-ones is also significant. Research has shown that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones can inhibit Notum carboxylesterase, an enzyme involved in the regulation of the Wnt signaling pathway. This suggests that 5-Cyclopropyl-1,3,4-oxadiazol-2-ol might also possess enzyme inhibitory properties, which could be relevant for various therapeutic applications .
Structure-Activity Relationships
The biological activities of 1,3,4-oxadiazole derivatives are influenced by their specific structural features. In the case of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, several structural elements could contribute to its potential biological activities:
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The 1,3,4-oxadiazole ring serves as a bioisostere for carboxylic acids, esters, and amides, potentially enhancing binding to biological targets
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The cyclopropyl substituent at position 5 might influence the compound's lipophilicity and binding properties
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The hydroxyl group at position 2 (or the keto form in the tautomer) could participate in hydrogen bonding with biological targets
Research on related compounds has shown that modifications to the substituents on the oxadiazole ring can significantly affect biological activity. For example, different substituents on the aryl ring of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones result in varying levels of Notum inhibition activity. By analogy, the cyclopropyl group in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol might confer specific biological properties that differ from those of other 5-substituted-1,3,4-oxadiazol-2-ols .
A study on 5-phenyl-1,3,4-oxadiazol-2(3H)-ones found that the unsubstituted phenyl compound was approximately 20-fold weaker in Notum inhibition than the 4-Cl substituted variant. This highlights the significant impact that substituents can have on biological activity and suggests that the cyclopropyl group in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol might similarly influence its biological properties in ways that are distinct from other substituents .
Research Findings and Recent Developments
While specific research on 5-Cyclopropyl-1,3,4-oxadiazol-2-ol is limited in the available literature, studies on related 1,3,4-oxadiazole derivatives provide insights into the potential properties and applications of this compound.
General Research on 1,3,4-Oxadiazoles
Interest in 1,3,4-oxadiazoles' biological applications has doubled in recent years. This increased attention is due to the unique bio-isosteric properties of the 1,3,4-oxadiazole ring and its wide spectrum of biological activities. As a result, several drugs containing 1,3,4-oxadiazole units have been developed, and numerous patents have been granted on research related to these compounds .
The 1,3,4-oxadiazole ring is particularly valuable in medicinal chemistry due to its ability to serve as a bioisostere for various functional groups, including carboxylic acids, esters, and amides. This property allows for the design of compounds with improved pharmacokinetic properties or altered biological activities. The growing interest in 1,3,4-oxadiazoles suggests that compounds like 5-Cyclopropyl-1,3,4-oxadiazol-2-ol will continue to be relevant in pharmaceutical research and development .
Studies on Related Compounds
Research on related 1,3,4-oxadiazol-2(3H)-ones, particularly those with aromatic substituents at position 5, has revealed interesting biological activities. For example, 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum carboxylesterase activity. This enzyme is a negative regulator of the Wnt signaling pathway, which plays crucial roles in development, tissue homeostasis, and disease .
A study on inhibitors of Notum carboxylesterase activity identified weakly acidic 1,3,4-oxadiazol-2(3H)-one as a breakthrough compound due to its improved enzyme inhibition activity and favorable physicochemical properties. This finding highlights the potential of the 1,3,4-oxadiazol-2(3H)-one scaffold, to which 5-Cyclopropyl-1,3,4-oxadiazol-2-ol belongs, for the development of biologically active compounds .
Structure-Activity Relationship Studies
Structure-activity relationship studies on 1,3,4-oxadiazol-2(3H)-ones have provided valuable insights into the influence of different substituents on biological activity. Research has shown that various substituents at the ortho-, meta-, and para- positions of the phenyl ring in 5-phenyl-1,3,4-oxadiazol-2(3H)-ones resulted in different levels of Notum inhibition activity .
For example, the 4-Cl substituted phenyl-1,3,4-oxadiazol-2(3H)-one was found to be approximately 20-fold more potent than the unsubstituted phenyl compound. This demonstrates the significant impact that substituents can have on the biological activity of these compounds. By analogy, the cyclopropyl substituent in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol might confer specific biological properties that differ from those of other 5-substituted-1,3,4-oxadiazol-2-ols .
Comparison with Related Compounds
5-Cyclopropyl-1,3,4-oxadiazol-2-ol shares structural similarities with several other compounds, including other cyclopropyl-containing oxadiazoles and differently substituted 1,3,4-oxadiazol-2-ols. Comparing these compounds can provide insights into the unique properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol and its potential applications.
Comparison with Related Cyclopropyl-Containing Oxadiazoles
The comparison in Table 4 highlights the structural diversity within cyclopropyl-containing oxadiazoles. While all compounds share the core feature of a cyclopropyl group attached to an oxadiazole ring, they differ in the substituent at position 2 or its derivatives. These structural differences likely result in varying physical, chemical, and biological properties among the compounds.
For example, the replacement of the hydroxyl group in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol with an amino group in 5-cyclopropyl-1,3,4-oxadiazol-2-amine would change the hydrogen bonding properties of the compound, potentially affecting its interactions with biological targets. Similarly, the more complex substituents in (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-n-methylmethanamine and N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine likely confer different pharmacokinetic properties and target specificities .
Comparison with Different 1,3,4-Oxadiazole Isomers
In addition to 1,3,4-oxadiazoles, other oxadiazole isomers exist, including 1,2,3-oxadiazoles, 1,2,4-oxadiazoles, and 1,2,5-oxadiazoles. These isomers differ in the arrangement of nitrogen and oxygen atoms within the five-membered ring, resulting in different electronic properties and potential biological activities.
For example, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, which contains a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring, has been shown to be a functionally selective M1 muscarinic partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays. The different arrangement of nitrogen atoms in the oxadiazole ring likely contributes to these specific biological activities .
This comparison suggests that the specific arrangement of atoms in the 1,3,4-oxadiazole ring of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol is an important determinant of its potential biological activities. The 1,3,4-oxadiazole isomer has distinct electronic properties and reactive sites compared to other oxadiazole isomers, which could lead to different interactions with biological targets and therapeutic applications.
Comparison with Other Heterocyclic Compounds
Comparing 5-Cyclopropyl-1,3,4-oxadiazol-2-ol with heterocyclic compounds containing different ring systems, such as thiadiazoles, triazoles, or tetrazoles, can provide further insights into the specific contributions of the 1,3,4-oxadiazole ring to the compound's properties.
For instance, a comparison between 1,3,4-oxadiazol-2(3H)-ones and 1,3,4-thiadiazol-2(3H)-ones in the context of Notum inhibition revealed that the thiadiazole analog was also a potent inhibitor of Notum but with inferior metabolic stability. This suggests that the oxygen atom in the 1,3,4-oxadiazole ring might contribute to improved metabolic stability compared to the sulfur atom in the 1,3,4-thiadiazole ring .
Similarly, comparisons with triazoles and tetrazoles would likely reveal differences in hydrogen bonding capabilities, lipophilicity, and metabolic stability, all of which are important considerations in drug design. The specific combination of the 1,3,4-oxadiazole ring with the cyclopropyl substituent in 5-Cyclopropyl-1,3,4-oxadiazol-2-ol creates a unique chemical entity with potential advantages for specific applications in medicinal chemistry and related fields.
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